molecular formula C24H27N7O5 B3055628 Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]- CAS No. 65916-12-3

Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-

Cat. No.: B3055628
CAS No.: 65916-12-3
M. Wt: 493.5 g/mol
InChI Key: AKJJWOKXRZZDHV-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]- is a complex organic compound with the molecular formula C24H27N7O5 and a molecular weight of 493.52 g/mol . This compound is characterized by its azo group, which is a functional group with the general formula R-N=N-R’, where R and R’ can be either aryl or alkyl. The presence of the azo group imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2,6-dicyano-4-nitroaniline. This involves treating the aniline derivative with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(2-(2-ethoxyethoxy)ethyl)-N-ethyl-5-aminophenylacetamide under controlled conditions to form the azo compound.

    Purification: The crude product is purified using recrystallization or chromatographic techniques to obtain the final compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and cyano derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups, forming various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and nucleophiles like amines or thiols for substitution reactions .

Scientific Research Applications

Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]- involves its interaction with molecular targets through its azo group. The azo group can undergo reduction to form amines, which can interact with various biological molecules, leading to potential biological effects. The compound’s ability to form stable complexes with metals also contributes to its activity in industrial applications .

Comparison with Similar Compounds

Similar compounds to Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]- include:

    Disperse Blue 165: Another azo dye intermediate with similar structural features but different substituents.

    Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-: A closely related compound with diethylamino substituents instead of ethoxyethoxyethyl groups.

    Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-: Similar in structure but with dipropylamino groups.

The uniqueness of Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]- lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-[2-(2-ethoxyethoxy)ethyl-ethylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O5/c1-4-30(8-9-36-11-10-35-5-2)20-6-7-22(23(14-20)27-17(3)32)28-29-24-18(15-25)12-21(31(33)34)13-19(24)16-26/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJJWOKXRZZDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOCCOCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5070369
Record name N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-((2-(2-ethoxyethoxy)ethyl)ethylamino)phenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65916-12-3
Record name N-[2-[2-(2,6-Dicyano-4-nitrophenyl)diazenyl]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-(2-(2,6-dicyano-4-nitrophenyl)diazenyl)-5-((2-(2-ethoxyethoxy)ethyl)ethylamino)phenyl)-
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Record name Acetamide, N-[2-[2-(2,6-dicyano-4-nitrophenyl)diazenyl]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-
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Record name N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-((2-(2-ethoxyethoxy)ethyl)ethylamino)phenyl)acetamide
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Record name N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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